Product packaging for Medinoterb(Cat. No.:CAS No. 3996-59-6)

Medinoterb

Cat. No.: B1606932
CAS No.: 3996-59-6
M. Wt: 254.24 g/mol
InChI Key: LJGZUMNXGLDTFF-UHFFFAOYSA-N
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Description

Historical Context in Chemical and Biological Research

The historical context of Medinoterb is rooted in the broader history of dinitrophenol compounds, which have been utilized in various industrial applications, including the manufacturing of dyes, wood preservatives, and explosives. cdc.gov The biological effects of dinitrophenols, such as 2,4-dinitrophenol (B41442) (DNP), were recognized in the early 20th century. nih.govepa.gov DNP was noted for its ability to increase metabolic rate, which led to its brief and controversial use as a weight-loss drug in the 1930s before being banned for human consumption due to severe toxicity. cdc.govnih.govepa.gov

The herbicidal properties of dinitrophenol derivatives were discovered as part of the post-World War II expansion of the chemical industry and the search for synthetic pesticides. nih.govawsjournal.orgnih.gov The development of herbicides during this period was a significant focus of agricultural research, aiming to improve crop yields by controlling weed competition. This compound emerged from this era of chemical discovery, identified for its phytotoxic properties. Research during this period was primarily focused on its efficacy as a pre-emergence herbicide for the control of various broadleaf weeds in crops such as cereals and sugar beet. epa.gov

Initial research efforts were centered on the synthesis of this compound and related compounds, and the evaluation of their biological activity. The general understanding of the mode of action of dinitrophenols as uncouplers of oxidative phosphorylation provided the theoretical framework for understanding how this compound functioned as a herbicide. nih.gov

Evolution of Research Interests and Paradigms

The focus of research on this compound, as with many synthetic pesticides, has evolved significantly since its initial development. The initial paradigm was centered on its discovery, synthesis, and efficacy as a herbicide. The primary research questions revolved around its effectiveness in controlling target weed species and its potential applications in agriculture.

Over time, a paradigm shift occurred in the broader field of pesticide science, with increasing emphasis on the environmental fate and toxicological effects of these chemicals. This led to a new phase of research for compounds like this compound. The scientific community and regulatory bodies became increasingly concerned with the unintended consequences of pesticide use on non-target organisms and ecosystems.

This evolution in research interest prompted investigations into several key areas:

Environmental Persistence and Degradation: Research began to focus on how long this compound persists in the environment, particularly in soil and water. repec.org Studies on its degradation pathways, identifying the various breakdown products and the mechanisms of degradation (e.g., microbial, photodegradation), became important. nih.govmdpi.com The persistence of a pesticide is a critical factor in assessing its long-term environmental impact.

Ecotoxicology: A significant area of later research has been the ecotoxicological effects of dinitrophenol herbicides on non-target organisms. nih.govnih.govfrontiersin.org This includes studies on their impact on soil microorganisms, aquatic life, and other wildlife. researchgate.netresearchgate.net For instance, studies on 2,4-dinitrophenol have investigated its toxicity to freshwater organisms to establish hazardous concentration levels. nih.gov

Analytical Methods: The evolution of research also necessitated the development of sensitive and specific analytical methods for the detection and quantification of this compound and its metabolites in various environmental matrices, such as soil, water, and biological tissues. epa.govresearchgate.netmdpi.commdpi.comusda.gov These methods are crucial for monitoring its environmental presence and for conducting toxicological studies.

As an obsolete herbicide, current academic interest in this compound is primarily historical and for the purposes of understanding the environmental legacy of older pesticides. It serves as a case study in the evolution of pesticide research, from a primary focus on efficacy to a more holistic approach that includes environmental and toxicological assessment.

Below is a table summarizing the key chemical information for this compound.

PropertyValue
Chemical Name 6-tert-butyl-3-methyl-2,4-dinitrophenol
CAS Number 3996-59-6
Molecular Formula C₁₁H₁₄N₂O₅
Molecular Weight 254.24 g/mol
Herbicide Class Dinitrophenol
Mode of Action Uncoupler of oxidative phosphorylation

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O5 B1606932 Medinoterb CAS No. 3996-59-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-tert-butyl-3-methyl-2,4-dinitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5/c1-6-8(12(15)16)5-7(11(2,3)4)10(14)9(6)13(17)18/h5,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGZUMNXGLDTFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1[N+](=O)[O-])O)C(C)(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0042119
Record name Medinoterb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3996-59-6
Record name Medinoterb [ISO:BSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003996596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MEDINOTERB
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191803
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Medinoterb
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEDINOTERB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T26271K2NK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Derivatization Strategies of Medinoterb

Methodologies for the Chemical Synthesis of Medinoterb

The synthesis of this compound, also known as 6-tert-butyl-3-methyl-2,4-dinitrophenol, involves multiple steps, reflecting the complexity inherent in organic synthesis. solubilityofthings.com While specific detailed synthetic routes for this compound are not widely disclosed in general public literature, it is understood to be a synthetic compound. herts.ac.ukontosight.ai As a phenol (B47542) derivative, its synthesis would typically involve the introduction of the tert-butyl, methyl, and nitro groups onto a phenolic backbone, or vice versa, followed by appropriate functional group transformations. Chemists often explore various methodologies to optimize both the yield and purity of such compounds. solubilityofthings.com

Synthesis of Analogs and Structural Derivatives

The derivatization of this compound primarily focuses on modifying its phenolic hydroxyl group, leading to the formation of esters and ethers. These modifications can alter the compound's physical and chemical properties, influencing its stability, solubility, and potential interactions in various research contexts.

Preparation and Characterization of this compound Acetate (B1210297)

This compound acetate (PubChem CID: 305544) is a notable derivative of this compound. nih.govbcpcpesticidecompendium.org It is an ester with the chemical formula C₁₃H₁₆N₂O₆. nih.govagropages.com Its synthesis typically involves the esterification of the phenolic hydroxyl group of this compound with acetic acid or an acetic anhydride (B1165640) equivalent.

Key Characteristics of this compound Acetate:

PropertyValueSource
Molecular FormulaC₁₃H₁₆N₂O₆ nih.gov
Molecular Mass296.28 g/mol nih.gov
Melting Point86.5 °C cas.org
Physical StateYellow crystalline solid herts.ac.uk
CAS Registry Number2487-01-6 herts.ac.uk
IUPAC Name(6-tert-butyl-3-methyl-2,4-dinitrophenyl) acetate nih.gov

Characterization of this compound acetate can involve various analytical techniques. For instance, mass spectrometry data, including NIST numbers and m/z values for top peaks, are available, indicating its molecular weight and fragmentation patterns. nih.gov Elemental analysis also provides empirical data on its composition. hodoodo.com Spectroscopic methods, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, are commonly employed for structural elucidation and confirmation of such organic compounds, providing insights into the functional groups and molecular connectivity. researchgate.netresearchgate.net

Exploration of Other Ester and Ether Derivatives

Beyond this compound acetate, the phenolic hydroxyl group of this compound offers opportunities for the synthesis of a range of other ester and ether derivatives. Esterification can be achieved with various carboxylic acids, leading to derivatives with different alkyl chain lengths or functional groups. Similarly, etherification reactions, typically involving alkyl halides or similar reagents, could yield corresponding ether derivatives. These modifications can be explored to fine-tune properties such as lipophilicity, hydrolytic stability, or bioavailability for specific research applications. While specific examples of other this compound esters or ethers are not detailed in the provided search results, the general principles of organic synthesis allow for their conceptualization.

Design and Synthesis of Photo-Labile Esters for Research Applications

Photo-labile esters are designed to undergo cleavage upon exposure to light, releasing the parent compound. This property is highly valuable in research, particularly in chemical biology and material science, for precise spatiotemporal control over the release of active molecules. nih.govmdpi.comresearchgate.net Ortho-nitrobenzyl (o-NB) esters are a prominent class of photo-labile groups due to their efficient photoreactivity under UV light. nih.govmdpi.com

The design of photo-labile esters of this compound would involve attaching an o-NB moiety (or another suitable photo-cleavable group) to the phenolic oxygen of this compound via an ester linkage. Upon irradiation with light of a specific wavelength, the o-NB ester would undergo photolysis, releasing this compound. The synthesis of such derivatives typically involves standard esterification reactions between this compound and a suitably substituted o-nitrobenzyl alcohol derivative. Research in this area focuses on optimizing the wavelength responsiveness, quantum yield of uncaging, and stability of these photo-labile derivatives. researchgate.net While specific photo-labile this compound esters are not explicitly mentioned in the search results, the general methodology for designing and synthesizing o-nitrobenzyl esters is well-established in organic chemistry for creating light-responsive compounds. nih.govmdpi.comacs.org

Optimization of Synthetic Routes for Research Purity

Achieving high purity is paramount for this compound and its derivatives, especially for research applications where impurities can significantly impact experimental results. Optimization of synthetic routes for research purity involves a multi-faceted approach, balancing yield, cost-effectiveness, and the elimination of impurities. cambrex.comadesisinc.com

Key strategies for optimizing synthetic routes include:

Route Scouting : Systematically investigating alternative synthetic pathways to identify the most efficient, cost-effective, and scalable routes. This process helps in circumventing potential bottlenecks and challenges early in the production. adesisinc.com

Impurity Control : Designing synthetic steps to minimize the formation of impurities. This can involve careful selection of reagents, solvents, and reaction conditions. cambrex.com

Purification Techniques : Implementing robust purification methods. For this compound acetate, an aluminum oxide column clean-up step has been described for its determination in soil and sugar beets, indicating its utility in purification. openagrar.de Other common purification techniques include:

Recrystallization : Often used for solid compounds to improve purity by forming pure crystals from a saturated solution. ub.ro

Chromatography : Techniques like flash column chromatography are frequently employed in medicinal chemistry for purification, though they are often minimized or eliminated in large-scale production due to cost and scalability issues. cambrex.comoapi.int

Crystallization of final API salt : This can be a highly effective method for achieving high purity and is often developed as part of route optimization. cambrex.com

Process Analytical Technology (PAT) : Utilizing in-process monitoring to ensure reactions proceed as desired and to detect impurity formation early.

Knowledge of Compound Properties : Full characterization of the compound is required before beginning route development to ensure success and to understand its behavior during purification. cambrex.com

The goal of optimization is to develop robust, high-yield processes that produce compounds meeting stringent purity requirements for research, often aligning with guidelines for high-purity intermediates. cambrex.comgoogleapis.com

Molecular and Biochemical Mechanisms of Action of Medinoterb

Elucidation of Oxidative Phosphorylation Uncoupling

Medinoterb functions as an uncoupler of oxidative phosphorylation. This mechanism involves the dissociation of ATP synthesis from the electron transport chain, leading to the dissipation of the proton-motive force. researchgate.netmedchemexpress.commdpi.combiorbyt.com

As a classical uncoupler, this compound is capable of transporting protons across mitochondrial and lipid membranes. mdpi.combiorbyt.comwikipedia.org This protonophoric activity allows protons to bypass the ATP synthase, effectively dissipating the electrochemical proton gradient across the inner mitochondrial membrane. mdpi.comwikipedia.orgnih.govnih.gov This unregulated flow of protons prevents the ATP synthase from recapturing the energy stored in the gradient to synthesize ATP. mdpi.comsemanticscholar.org The molecular structure of uncouplers typically includes an acid-dissociable group, a bulky hydrophobic moiety, and strong electron-withdrawing groups, which facilitate their protonophoric action and stability within the hydrophobic membrane. nih.gov

Uncouplers, including those with dinitrophenol structures like this compound, stimulate cellular metabolism and oxygen consumption despite inhibiting ATP synthesis. mdpi.com This occurs because the dissipation of the proton gradient removes the back-pressure on the electron transport chain, allowing electrons to flow more freely and oxygen to be consumed at an increased rate. mdpi.comamegroups.org While the general effects of uncouplers on mitochondrial respiration in model systems, such as increased oxygen consumption and reduced ATP production, are well-documented nih.govamegroups.orgdojindo.comntu.edu.sgplos.org, specific detailed research findings and quantitative data tables pertaining solely to this compound's direct impact on mitochondrial respiration and energy transduction in various model systems are not extensively available in the public domain. Studies often focus on broader classes of uncouplers or other specific compounds.

Investigation of Reactive Oxygen Species (ROS) Generation and Cellular Stress Pathways

The uncoupling of oxidative phosphorylation by compounds like this compound can have secondary effects, including the generation of reactive oxygen species (ROS) and the induction of cellular stress pathways. wikipedia.orgnih.govmdpi.comnih.gov

When the electron transport chain is uncoupled from ATP synthesis, the flow of electrons can become less efficient, leading to an increased "leakage" of electrons that react with molecular oxygen to form ROS, such as superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂). wikipedia.orgmdpi.comnih.govresearchgate.netnih.gov Mitochondria are a significant source of ROS production, particularly at Complexes I and III of the electron transport chain. wikipedia.orgnih.govresearchgate.net The overproduction of ROS can overwhelm the cell's antioxidant defense systems, leading to oxidative stress. mdpi.commdpi.comabcam.combiocompare.com While the general biochemical mechanisms of ROS accumulation due to uncoupling are understood, specific detailed research findings demonstrating this compound's direct induction of ROS and the precise biochemical pathways involved in its accumulation are not extensively documented in the available literature.

Oxidative stress, often characterized by an imbalance between ROS production and antioxidant defenses, can lead to damage to cellular macromolecules, including lipids. mdpi.commdpi.comabcam.combiocompare.com Lipid peroxidation (LP) is a process where reactive oxygen species attack polyunsaturated fatty acids in cell membranes, leading to the formation of lipid hydroperoxides and aldehydes such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE). researchgate.netmedchemexpress.combiorbyt.combiocompare.commdpi.comembopress.org These products can disrupt membrane integrity and function, and can also act as signaling molecules or contribute to further cellular damage. researchgate.netmdpi.comembopress.orgmdpi.com Assays for MDA, such as the TBARS assay, are commonly used to quantify lipid peroxidation in cellular systems. medchemexpress.combiorbyt.comabcam.combiocompare.com While uncouplers and oxidative stress are known to induce lipid peroxidation nih.gov, specific detailed research findings and quantitative data tables demonstrating this compound's direct induction of lipid peroxidation or the precise cellular responses it elicits in research models are not widely reported in the public domain.

Studies on Membrane Integrity Disruption at the Molecular Level

This compound, like other dinitrophenol compounds, disrupts cellular function by acting as a protonophore, facilitating the transport of protons across biological membranes, particularly the inner mitochondrial membrane. herts.ac.uknih.govnih.gov This action dissipates the vital proton gradient (proton motive force) that is essential for the synthesis of adenosine (B11128) triphosphate (ATP) via oxidative phosphorylation. Consequently, the energy typically harnessed for ATP production is instead released as heat, severely impairing cellular energy metabolism. nih.govnih.govuni.luherts.ac.ukcanada.ca

At the molecular level, the uncoupling activity of this compound leads to a cascade of events that directly impact membrane integrity. A significant consequence is the induction of catastrophic accumulation of Reactive Oxygen Species (ROS). herts.ac.uk These highly reactive molecules, including superoxide, hydrogen peroxide, and hydroxyl radicals, are byproducts of disrupted electron transport within the mitochondria. sci-toys.comwikipedia.org The surge in ROS levels initiates widespread cellular damage, notably through lipid peroxidation. herts.ac.uksci-toys.comwikipedia.orgjkchemical.com

Lipid peroxidation is a destructive process involving the oxidative degradation of lipids, particularly those comprising cellular membranes. Free radicals attack the fatty acid chains within the lipid bilayer, leading to the formation of harmful products such as malondialdehyde (MDA). sci-toys.comwikipedia.orgjkchemical.comnih.gov This oxidative damage to membrane lipids compromises the structural integrity and functional barrier properties of the cell and organelle membranes. The resulting loss of membrane integrity manifests as increased permeability, leakage of cellular contents, and ultimately, cellular dysfunction and death. herts.ac.uk While this compound primarily functions as a protonophore, its indirect effects via ROS generation and subsequent lipid peroxidation are pivotal in the physical disruption of membrane structures.

Comparative Analysis of Mechanisms Within the Dinitrophenol Class of Compounds

This compound belongs to the broader class of dinitrophenol herbicides, all of which share a fundamental mode of action centered on the uncoupling of oxidative phosphorylation. herts.ac.ukherts.ac.ukherts.ac.uk This class includes well-known compounds such as 2,4-dinitrophenol (B41442) (DNP), DNOC (2-methyl-4,6-dinitrophenol), dinosam (B1213061) (2-(1-methylbutyl)-4,6-dinitrophenol), dinoseb (B1670700) (2-sec-butyl-4,6-dinitrophenol), and etinofen (B1605661) (2-(ethoxymethyl)-4,6-dinitrophenol). herts.ac.uk

The core biochemical mechanism across these dinitrophenols involves their ability to act as protonophores. Being weak lipophilic acids, they can traverse the inner mitochondrial membrane in their protonated form, release a proton into the mitochondrial matrix, and then return to the intermembrane space in their deprotonated, anionic form to pick up another proton. This continuous cycle effectively bypasses ATP synthase, preventing the establishment and maintenance of the proton motive force necessary for ATP synthesis. nih.govnih.govuni.luherts.ac.ukcanada.ca

While the general uncoupling mechanism is conserved, variations in chemical structure among dinitrophenols can influence their potency and specific biological interactions. For instance, studies assessing phytotoxicity have shown differences in the degree of toxicity among members of this class. Dinoterb, another dinitrophenol, has been reported as one of the most toxic compounds in certain phytotoxicity assays when compared to DNOC and 2,4-dinitrophenol. herts.ac.uk These differences in potency are often attributed to variations in physicochemical properties such as hydrophobicity, which can affect membrane permeability and interaction with cellular components. However, the underlying principle of disrupting the proton gradient and inducing oxidative stress leading to membrane damage remains a unifying characteristic across the dinitrophenol herbicide class.

Advanced Analytical Methodologies for Medinoterb Research and Characterization

Development and Application of Chromatographic Techniques

Chromatographic methods are fundamental for the separation, identification, and quantification of Medinoterb from complex mixtures, owing to their high resolving power.

High-Performance Liquid Chromatography (HPLC) is a primary technique employed for the analysis of this compound. For instance, this compound acetate (B1210297) has been analyzed using HPLC lgcstandards.com. An isocratic HPLC method has been developed for the analysis of nitrophenol pesticides, including this compound acetate, utilizing a mobile phase composed of methanol, acetonitrile, tetrahydrofuran, and a buffer solution (0.1M acetic acid and 0.1M sodium perchlorate) at a flow rate of 1 mL/min. This method successfully resolved twelve peaks within 14 minutes researchgate.net. While this method showed promise, severe peak overlap between this compound acetate and ethylparathion was observed, necessitating the use of advanced detection systems for differentiation researchgate.net.

Another reported HPLC method, relevant to compounds with insecticidal effectiveness, utilized a CHIRALPAK® ZWIX(+) column (3μm particle size, 3mm × 150mmL) with a mobile phase consisting of 49% acetonitrile, 49% methanol, and water containing 50mM formic acid and diethylamine. The flow rate was 0.5 mL/min, and the temperature was maintained at 25°C google.com. This suggests the potential application of chiral HPLC for this compound if stereoisomers are a concern. Beyond HPLC, gas chromatography with electron capture detection (GC-ECD) has also been listed as a method for this compound acetate analysis, indicating its utility for volatile or derivatizable forms of the compound scribd.com.

The efficacy of chromatographic separations for this compound is significantly enhanced through integration with advanced detection systems. Diode-Array Detection (DAD) is commonly coupled with HPLC for this compound acetate analysis lgcstandards.comlgcstandards.com. DAD is particularly valuable as it allows for the simultaneous acquisition of chromatograms at multiple wavelengths, which is critical for resolving co-eluting peaks. For example, DAD was instrumental in separating the severely overlapping peaks of this compound acetate and ethylparathion by combining absorbance measurements at different wavelengths researchgate.netresearchgate.net.

Mass Spectrometry (MS) is another powerful detection technique frequently integrated with chromatographic systems (LC-MS or GC-MS) for this compound research. MS provides crucial information on molecular weight and fragmentation patterns, which are essential for confirming the identity of the compound and identifying impurities pharmaknowledgeforum.comnumberanalytics.comwiley.comcirs-group.com. LC-MS, specifically, can detect molecular ions (M+H, M-H), aiding in the definitive identification of this compound and its potential metabolites or related compounds google.com. The combination of chromatographic separation with the detailed structural information provided by MS significantly improves the accuracy and specificity of this compound analysis.

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is considered a "must-have" for determining the atomic composition and connectivity within the molecule numberanalytics.comwiley.com. NMR provides detailed insights into molecular structure, dynamics, and interactions, including stereochemistry pharmaknowledgeforum.comnumberanalytics.commdpi.commestrelab.com. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are particularly critical for elucidating complex structures by providing information on scalar couplings and through-bond correlations mdpi.com. Density Functional Theory (DFT) predictions can further support chemical shift analysis in NMR, enhancing the accuracy of structural assignments mestrelab.com.

Infrared (IR) spectroscopy offers valuable information about the molecular vibrations and functional groups present in this compound pharmaknowledgeforum.comnumberanalytics.com. Ultraviolet-Visible (UV-Vis) spectroscopy can provide insights into the compound's electronic transitions, conjugation, and the presence of chromophores. Absorption spectra for this compound acetate have been reported, providing characteristic UV-Vis profiles researchgate.net. X-ray Diffraction (XRD) is employed for determining the crystalline structure of this compound, which is vital for understanding its solid-state properties and confirming purity pharmaknowledgeforum.comwiley.com. The synergistic application of these spectroscopic methods provides a comprehensive understanding of this compound's molecular architecture and purity.

Electrochemical Approaches for Compound Detection and Quantification in Research Matrices

Electrochemical methods offer sensitive and selective avenues for the detection and quantification of this compound, particularly given its nature as a nitroaromatic compound epa.gov. These techniques often involve the measurement of current or potential resulting from redox reactions of the analyte. For nitroaromatic compounds, sensitive electrochemical detection methods based on the anodic oxidation of hydroxylamines at carbon paste electrodes have been employed epa.gov.

While direct studies on this compound using electrochemical methods are less detailed in the provided search results, the applicability can be inferred from studies on similar nitropesticides. For instance, stripping square wave voltammetry (Ad-SSWV) has been utilized for the simultaneous determination of fenitrothion (B1672510) and its metabolites, which are structurally related to this compound. These compounds exhibit electrochemical signals due to adsorptive-reductive processes at mercury electrodes researchgate.net. Furthermore, liquid chromatography coupled with electrochemical detection has been successfully applied for the analysis of various nitropesticides in environmental samples, highlighting the potential of this combined approach for this compound analysis in complex matrices researchgate.net.

Application of Chemometric and Computational Methods in Analytical Chemistry of this compound

Chemometric and computational methods play an increasingly vital role in the analytical chemistry of this compound, particularly for processing complex data sets, optimizing analytical conditions, and predicting molecular properties. Chemometrics, a discipline that applies multivariate statistics and mathematics to chemical data, is used for data analysis in analytical chemistry, especially with spectroscopic data nih.govyoutube.com.

Artificial Neural Networks (ANNs) have been successfully applied to optimize the mobile phase composition for isocratic HPLC methods used in the analysis of nitrophenol pesticides, including this compound acetate researchgate.netresearchgate.netresearchgate.net. ANNs are also effective for quantifying highly overlapping chromatographic peaks, a common challenge in complex sample analysis researchgate.net. Beyond ANNs, second-order multivariate calibration methods, such as Parallel Factor Analysis (PARAFAC), Unfolded Partial Least Squares (U-PLS), and N-way Partial Least Squares (N-PLS), have been investigated for the simultaneous determination of overlapping compounds researchgate.net. The U-PLS/RBL (Unfolded Partial Least Squares with Residual Bilinearization) model, for example, has shown effectiveness in determining fenitrothion and its metabolites, suggesting its potential for this compound analysis in mixtures researchgate.net.

Computational chemistry, encompassing computer simulations, theoretical chemistry, and cheminformatics, is employed to study complex chemical problems, predict molecular properties and structures, and aid in molecular design mtu.eduepfl.chwashington.eduschrodinger.compnnl.gov. These methods are particularly relevant for determining stereochemical configurations and conformations, and Density Functional Theory (DFT) geometry optimization can refine structural accuracy mestrelab.com. DFT predictions can also support the interpretation of NMR chemical shifts, providing a deeper understanding of this compound's electronic structure and conformation mestrelab.com. The integration of these computational tools with experimental data enhances the efficiency and depth of this compound research.

Reference Material Characterization Protocols

The accurate and reliable analysis of this compound necessitates the use of well-characterized reference materials (RMs) and certified reference materials (CRMs). These materials are crucial for instrument calibration, method validation, quality control, and ensuring the traceability of analytical results iaea.orgeuropa.eueuropean-accreditation.orgdemarcheiso17025.com.

Characterization protocols for reference materials of chemical substances like this compound typically involve a comprehensive suite of analytical techniques. A characterization report for a reference standard should include data from methods such as thermogravimetry, fusion point determination, differential exploratory calorimetry, infrared spectroscopy, mass spectrometry, nuclear magnetic resonance spectroscopy, elemental analysis (carbon/hydrogen/nitrogen), X-ray diffraction, optical rotation, and various chromatographic methods edqm.eu. Specifications for reference materials are rigorously established, with purity specifications often being tighter than those for the drug substance itself edqm.eu.

For this compound acetate, LGC Standards provides a certified reference material (CRM), with its purity certified at 99.1% (g/g) and an uncertainty of 1.0% (g/g). The characterization of this CRM was performed using UHPLC/DAD, with specific method details including an acetonitrile/water gradient elution, 2.0 µL injection volume, and a flow rate of 0.5 mL/min. Water content was determined by Karl-Fischer-Titration. The traceability of measurements, including balances used for gravimetric measurements, is ensured through calibration with weights traceable to national standards (e.g., DKD), and chromatographic methods are traceable to the International System of Units (SI) lgcstandards.comlgcstandards.com. These stringent protocols ensure the high quality and reliability of this compound reference materials, which are essential for accurate analytical measurements.

Structure Activity Relationship Sar Studies of Medinoterb

Fundamental Principles of SAR as Applied to Medinoterb and Its Analogs

The fundamental premise of SAR is that the inherent physical and chemical properties and reactivities of a chemical are determined by its structure, which, in turn, dictate its biological and toxicological properties upon interaction with a biological system nih.gov. For this compound, as a dinitrophenol herbicide, its primary mode of action involves the uncoupling of oxidative phosphorylation herts.ac.ukherts.ac.ukwikipedia.orggusc.lv. This mechanism is characteristic of dinitrophenols, which act as protonophores, dissipating the proton gradient across biological membranes wikipedia.orggusc.lvoup.com.

The SAR principles applied to this compound and its analogs would focus on how the arrangement and nature of its substituents—specifically the two nitro groups, the phenolic hydroxyl group, the tert-butyl group, and the methyl group—influence its ability to act as a proton carrier. These structural elements collectively determine the compound's acidity, lipophilicity, and steric properties, all of which are critical for its membrane permeability and interaction with the target sites within the mitochondria nih.govmst.dk.

Identification of Key Structural Determinants for Molecular Interaction and Biological Activity

The core structural determinants for the biological activity of this compound, consistent with other dinitrophenol uncouplers, are primarily the phenolic hydroxyl group and the two nitro groups on the benzene (B151609) ring ontosight.ainih.gov. The phenolic hydroxyl group is essential as it provides the ionizable proton necessary for the protonophoric mechanism. The nitro groups, being strong electron-withdrawing substituents, enhance the acidity of the phenolic proton, facilitating its deprotonation and reprotonation, which are crucial steps in the uncoupling process nih.gov.

Beyond these core functional groups, the lipophilicity and steric bulk imparted by the tert-butyl and methyl substituents on the phenol (B47542) ring are also significant ontosight.ai. These groups influence the compound's ability to partition into and traverse biological membranes, thereby affecting its access to the mitochondrial inner membrane where oxidative phosphorylation occurs nih.govmst.dk. Studies on structurally related dinitrophenol herbicides, such as dinoterb, DNOC, and 2,4-dinitrophenol (B41442), have highlighted the importance of hydrophobic, electronic, and hydrogen-bonding interactions in their mechanism of protonophoric uncoupling nih.govunive.it. This compound's structural similarity to these compounds suggests that similar interactions are key to its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling involves the development of mathematical equations that correlate the biological activities of a set of compounds with their structural and physicochemical properties, known as molecular descriptors nih.govmst.dkgoogle.comscielo.org.bonih.govnih.gov. These models enable the prediction of biological activity for new or untested compounds based on their molecular structure nih.gov.

While specific detailed QSAR models solely focused on this compound are not extensively documented in the public domain, this compound has been included in broader computational analyses of pesticides. For instance, it has been part of Quantitative Structure-Property Relationship (QSPR) studies aimed at predicting physicochemical properties like vapor pressure for various pesticides scielo.org.boscholaris.ca. This demonstrates the applicability of computational methods to analyze this compound's properties.

For the class of dinitrophenol herbicides, QSAR analyses have been successfully employed to understand their toxicity and mode of action. These studies often emphasize the role of parameters such as hydrophobicity (e.g., logP), electronic properties (e.g., Hammett constants, pKa), and steric factors in modulating their uncoupling efficiency nih.govmst.dkunive.it. Given this compound's classification as a dinitrophenol, similar QSAR methodologies would be pertinent for a quantitative understanding of its structure-activity relationships.

Investigation of Structure-Biodegradability Relationships (SBR) in Research Contexts

Structure-Biodegradability Relationships (SBR) investigate how the chemical structure of a compound influences its susceptibility to degradation in the environment, particularly through biological processes canada.caecogestaobrasil.netingentaconnect.commdpi.com. This area of research is crucial for assessing the environmental persistence and fate of chemicals.

For dinitrophenol compounds, including this compound, biodegradability can be a significant concern. Studies on 2,4-dinitrophenol, a structurally related compound, indicate that it is generally not easily biodegraded and can be persistent in the environment researchgate.netresearchgate.nethibiscuspublisher.com. Furthermore, at higher concentrations, dinitrophenols can exhibit inhibitory effects on microorganisms responsible for biodegradation researchgate.netresearchgate.net. The presence of nitro groups on the phenolic ring is often associated with increased resistance to enzymatic attack, contributing to their persistence researchgate.nethibiscuspublisher.com. While specific SBR data for this compound itself are limited in available literature, its chemical classification suggests that similar structural features would contribute to its biodegradability profile within research contexts.

In Silico Approaches for SAR Exploration and Prediction

In silico approaches leverage computational methods to explore and predict Structure-Activity Relationships, offering a cost-effective and efficient means to analyze chemical space cambridge.orgoup.comnih.govmdpi.comebi.ac.uknih.govekb.egplos.org. These methods include molecular modeling, docking simulations, and machine learning algorithms.

This compound has been included in in silico chemometric techniques, such as clustering subspace analysis, within datasets of chemical pesticides scielo.org.bo. This indicates that computational tools are utilized to categorize and understand its structural relationships relative to other compounds. Such analyses can help in identifying structural similarities and differences that might correlate with specific activities or properties. While detailed molecular docking studies or specific machine learning models for this compound's activity were not found, the general principles of in silico SAR exploration are applicable to dinitrophenol herbicides. These methods can be employed to predict binding affinities, identify potential molecular targets, and optimize structural modifications for desired biological effects by analyzing the interactions of dinitrophenol compounds with biological macromolecules cambridge.orgnih.govacs.orgnih.govresearchgate.net.

Compound Names and PubChem CIDs

Metabolic Pathways and Environmental Degradation of Medinoterb in Research Models

Identification and Characterization of Research-Relevant Metabolites

Research on Medinoterb and its related compound, this compound acetate (B1210297), indicates that these substances are subject to environmental transformation. This compound acetate is a related substance to this compound. cirs-group.comnih.gov Although specific, named metabolites of this compound or this compound acetate are not extensively detailed in readily available research literature, the general expectation for pesticides is that their degradation products must be identified and quantified for regulatory purposes. who.int For compounds like this compound acetate, patents suggest that "labile esters" can be cleaved to regenerate the parent agrochemical, implying that this compound itself could be a degradation product of this compound acetate. google.com

Elucidation of Chemical Transformation Pathways in Abiotic and Biotic Model Systems

The transformation of this compound in environmental systems is expected to involve both abiotic and biotic processes, consistent with the behavior of other pesticides. General mechanisms of pesticide degradation include enzymatic transformation, often involving oxidation, hydrolysis, and de-alkylation. nih.gov

Abiotic Transformation:

Hydrolysis: For this compound acetate, studies in patent literature suggest that its esters can undergo pH-dependent hydrolysis. google.com While not explicitly detailed for this compound itself, hydrolysis is a common abiotic pathway for many organic compounds in aquatic environments. For instance, 2,5-dinitrophenol, a related dinitrophenol, is generally not expected to undergo significant hydrolysis. googleapis.com

Photolysis: Photochemical oxidative degradation is a recognized pathway for compounds in the air, and "Photochemical oxidative DT₅₀" is a surrogate measure used for this compound and this compound acetate, although specific values are not widely reported. herts.ac.ukherts.ac.uk Patent literature also indicates that this compound esters of carboxylic acid agrochemicals can undergo photolysis when exposed to light. google.com

Biotic Transformation:

Microbial Degradation: Many pesticides are susceptible to degradation or transformation by enzymes produced by microorganisms. nih.gov These processes are typically specific and involve reactions such as oxidation, hydrolysis, or de-alkylation. nih.gov While specific microbial degradation pathways for this compound are not detailed, studies on other dinitrophenols, such as 2,5-dinitrophenol, have shown stability to biochemical degradation by mixed cultures of phenol-adapted bacteria under aerobic conditions. googleapis.com This suggests that microbial degradation might not be a primary rapid degradation route for all dinitrophenols, depending on the specific microbial community and environmental conditions.

Research on Environmental Fate and Persistence Mechanisms

The environmental fate of this compound is influenced by its physical-chemical properties and interactions with environmental matrices. As an obsolete herbicide, detailed modern environmental fate studies specific to this compound are limited. However, general principles of pesticide environmental fate apply.

Soil Adsorption and Mobility: The behavior of this compound acetate in highly absorptive soils has been noted, suggesting that its effectiveness is linked to its absorbability and requiring high dosage rates. copernicus.org This implies that this compound and its derivatives can adsorb to soil particles, which impacts their mobility and potential for leaching into groundwater. Mobility studies, including data on leaching, adsorption, desorption, and volatility, are generally required to evaluate the persistence of a pesticide and its availability to rotational crops. nih.gov

Persistence: The persistence of pesticides in the environment is determined by their degradation rates in various compartments. For this compound and this compound acetate, specific half-life values in soil or water are not readily available in the provided research snippets. However, the concept of "persistence" is a key consideration in pesticide regulation, with data from aerobic and anaerobic metabolism studies used to assess it. nih.gov

Degradation Kinetics and Pathways in Controlled Research Environments

Specific studies detailing the degradation kinetics (e.g., half-lives, rate constants) and precise pathways of this compound in controlled laboratory environments are not extensively documented in the available research. While the principles of first-order kinetics are commonly applied to describe pesticide degradation, ekb.egptfarm.pl and methods exist for determining soil biodegradation half-lives from simulation testing under aerobic laboratory conditions, researchgate.net specific data for this compound is not present.

General research on pesticide degradation in controlled environments often involves:

Aerobic and Anaerobic Metabolism Studies: These studies aim to determine the nature and availability of pesticides and their breakdown products. nih.gov

Photolysis and Hydrolysis Studies: These are conducted to determine the rate of pesticide degradation and identify any adverse effects on non-target organisms. cirs-group.com

Due to its status as an obsolete herbicide, detailed contemporary research data on the specific degradation kinetics and identified degradation products of this compound in controlled laboratory settings appears to be scarce in the current scientific literature.

Advanced Research Perspectives and Future Directions for Medinoterb Studies

Medinoterb as a Molecular Probe for Fundamental Biological and Biochemical Processes

The concept of molecular probes involves using small, biologically active molecules to explore and control cellular and biochemical processes, offering insights that might be difficult to obtain through traditional genetic approaches nih.govmdpi.comgoogle.com. Herbicides, due to their specific interactions with biological pathways, have historically served as valuable tools for understanding cellular and molecular processes in plant biology nih.gov.

This compound's established mechanism as an uncoupler of oxidative phosphorylation, achieved by disrupting the proton gradient across mitochondrial membranes, positions it as a potential molecular probe for studying energy metabolism herts.ac.ukherts.ac.uk. Future research could investigate:

Mitochondrial Function: this compound could be employed to precisely manipulate proton gradients in isolated mitochondria or cellular systems, allowing researchers to dissect the intricate relationship between proton motive force, ATP synthesis, and reactive oxygen species generation. Detailed research findings could involve quantitative measurements of oxygen consumption rates, membrane potential changes, and ATP production in response to varying concentrations of this compound.

Cellular Stress Responses: As a compound that induces metabolic disruption, this compound could serve as a tool to elicit and study cellular stress responses, including antioxidant defense mechanisms and programmed cell death pathways, in various biological models.

Comparative Biochemistry: By comparing this compound's effects with other known uncouplers, researchers could gain a more nuanced understanding of the structural requirements for uncoupling activity and the specific protein interactions involved.

Exploration of this compound's Chemical Behavior in Novel Materials Science Applications

While this compound has not been traditionally associated with materials science, its molecular structure, particularly the presence of nitro groups and a phenolic hydroxyl, could theoretically offer properties of interest for novel material development. Materials science focuses on understanding the relationship between the structure and properties of materials princeton.educornell.eduuni-augsburg.de.

Future research could explore:

Chromophoric or Electronic Properties: The dinitrophenol moiety in this compound (C₁₁H₁₄N₂O₅) possesses chromophoric properties due to the electron-withdrawing nitro groups conjugated with the aromatic ring herts.ac.uk. This could lead to investigations into its potential as a component in organic semiconductors, dyes, or sensors, where specific light absorption or emission characteristics are desired.

Supramolecular Assembly: The hydrogen bonding capabilities of the phenolic hydroxyl group and the potential for π-π stacking interactions of the aromatic ring could be explored for the rational design of supramolecular assemblies or crystalline materials with tailored properties.

Responsive Materials: Given its ability to interact with biological systems, hypothetical derivatives of this compound might be designed to create responsive materials that change properties (e.g., optical or electrical) in response to specific chemical or biochemical stimuli, though this remains highly speculative.

Innovative Synthetic Methodologies and the Discovery of New Derivatives for Research Purposes

Synthetic chemistry plays a crucial role in creating new chemical entities and optimizing existing ones for various applications google.comwho.int. Despite this compound's obsolescence, its core dinitrophenol structure could serve as a valuable scaffold for the development of novel derivatives with modified properties for research purposes.

Future synthetic efforts could focus on:

Structure-Activity Relationship (SAR) Studies: By systematically modifying different parts of the this compound molecule (e.g., the tert-butyl group, the methyl group, or the dinitrophenol core), researchers could synthesize a library of derivatives. Subsequent biochemical testing of these derivatives would provide detailed SAR data, elucidating the precise structural features responsible for uncoupling activity and potentially revealing new biological activities.

Targeted Molecular Tools: New derivatives could be designed to enhance selectivity for specific mitochondrial transporters or to incorporate tags for imaging studies (e.g., fluorescent tags), transforming this compound into a more refined molecular tool for specific biological investigations.

Green Chemistry Approaches: Developing more environmentally benign and efficient synthetic routes to this compound and its derivatives could be a focus, aligning with modern green chemistry principles, even if the compounds are for research rather than commercial use.

Integration of Computational Chemistry and In Silico Modeling for Future Research Directions

Computational chemistry and in silico modeling are indispensable tools in modern chemical and biological research, enabling the prediction of molecular properties, the design of new compounds, and the understanding of reaction mechanisms at an atomic level rgdiscovery.combioascent.commdpi.comeddc.sgchemrxiv.org.

For this compound, computational approaches could be integrated into future research to:

Mechanism Elucidation: Molecular docking and dynamics simulations could be used to model the interaction of this compound with components of the mitochondrial electron transport chain, providing a detailed, atomic-level understanding of how it disrupts the proton gradient and uncouples oxidative phosphorylation. This could involve simulating the binding of this compound to membrane proteins or its movement across the lipid bilayer.

Virtual Screening and Design of Derivatives: In silico methods, such as quantitative structure-activity relationship (QSAR) modeling, could be applied to predict the uncoupling activity or other potential biological effects of hypothetical this compound derivatives bioascent.comchemrxiv.org. This would allow for the rational design and prioritization of new compounds for synthesis and experimental validation, saving valuable resources eddc.sg.

Property Prediction: Computational methods can predict various physicochemical properties of this compound and its potential derivatives, including solubility, lipophilicity, and electronic structure, which are crucial for understanding their behavior in different environments and for designing new materials uni.lu.

Contribution to the Understanding of Obsolete Chemical Entities in Scientific History

This compound is classified as an obsolete herbicide, meaning its use has been discontinued (B1498344) herts.ac.ukherts.ac.uk. The study of such obsolete chemical entities offers valuable insights into the historical trajectory of scientific and industrial development, regulatory evolution, and the ongoing understanding of chemical impacts.

Research into this compound's historical context and properties contributes to:

Agricultural History and Evolution: Examining the reasons for this compound's obsolescence (e.g., efficacy, environmental concerns, or the development of safer alternatives) provides a case study in the evolution of agricultural practices and the development of more sustainable pest management strategies.

Regulatory Science: this compound acetate (B1210297) has been listed in the Rotterdam Convention, indicating international regulatory action concerning certain hazardous chemicals pic.int. Studying compounds like this compound can illuminate the historical development of chemical safety regulations and the scientific basis for their implementation.

Fundamental Biochemical Research: Despite its discontinuation as a commercial product, this compound's well-defined mode of action as an uncoupler of oxidative phosphorylation remains a significant biochemical phenomenon herts.ac.ukherts.ac.uk. Continued study of this mechanism, even with an obsolete compound, can deepen fundamental understanding of cellular energy processes, which is relevant to various fields, including toxicology, pharmacology, and basic cell biology.

Q & A

Q. Q1. What are the validated synthetic pathways for Medinoterb, and how can researchers ensure reproducibility in synthesis?

Methodological Answer : To ensure reproducibility, follow protocols that include:

  • Stepwise documentation : Record reaction conditions (temperature, solvent, catalyst), stoichiometry, and purification methods (e.g., column chromatography gradients). Use standardized IUPAC nomenclature for reagents and intermediates .
  • Characterization : Employ NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis for purity verification. Cross-reference spectral data with published benchmarks .
  • Batch consistency : Replicate synthesis across multiple batches, documenting yield variations (±5% acceptable). Include negative controls (e.g., omitting catalysts) to identify critical reaction parameters .

Q. Q2. How should researchers design in vitro assays to evaluate this compound’s pharmacological activity?

Methodological Answer :

  • Dose-response curves : Use 8–10 concentration points spanning IC₅₀ values, with triplicate measurements to assess variability. Include positive controls (e.g., known inhibitors) and solvent controls (DMSO ≤0.1% v/v) .
  • Cell-line validation : Select lines with target receptor expression confirmed via qPCR/Western blot. For cytotoxicity assays, apply MTT/XTT assays with 24–72 hr exposure, normalizing to untreated controls .
  • Data normalization : Express activity as % inhibition relative to baseline, using nonlinear regression (e.g., GraphPad Prism) for curve fitting .

Advanced Research Questions

Q. Q3. How can conflicting data on this compound’s mechanism of action (MOA) be resolved?

Methodological Answer :

  • Triangulation : Combine orthogonal methods (e.g., CRISPR knockouts, thermal shift assays, and molecular docking) to validate target engagement .
  • Contextual analysis : Assess discrepancies in experimental conditions (e.g., cell type, incubation time). For example, off-target effects in HEK293 cells may not manifest in primary cultures .
  • Meta-analysis : Systematically review existing studies using PRISMA guidelines, categorizing findings by model system and assay type. Apply statistical tests (e.g., Cochran’s Q) to quantify heterogeneity .

Q. Q4. What strategies optimize the development of this compound-specific research hypotheses?

Methodological Answer :

  • FINER criteria : Ensure hypotheses are F easible (e.g., accessible animal models), I nteresting (addresses kinase inhibition paradoxes), N ovel (unexplored off-target profiles), E thical (avoid redundant animal trials), and R elevant (links to disease pathways like oncogenic signaling) .
  • PICO framework : Structure questions around P opulation (e.g., cancer cell lines), I ntervention (this compound dosing), C omparator (standard chemotherapeutics), and O utcome (apoptosis markers) .

Q. Q5. How should researchers address ethical and methodological challenges in preclinical this compound studies?

Methodological Answer :

  • Ethical protocols : Submit study designs to institutional review boards (IRBs), emphasizing 3R principles (Replacement, Reduction, Refinement) for animal trials .
  • Blinding and randomization : Assign animal cohorts/treatment arms using stratified randomization (e.g., by weight or tumor volume). Ensure data analysts are blinded to group allocations .
  • Data transparency : Publish raw datasets (e.g., via Zenodo) and negative results to mitigate publication bias .

Q. Q6. What advanced techniques resolve structural ambiguities in this compound derivatives?

Methodological Answer :

  • X-ray crystallography : Co-crystallize derivatives with target proteins (e.g., kinases) to resolve binding modes. Refine structures using PHENIX/CCP4 suites, validating with R-free metrics .
  • Dynamic simulations : Run molecular dynamics (MD) simulations (100+ ns) to assess conformational stability. Use AMBER/CHARMM force fields and MMPBSA for binding energy calculations .

Methodological Challenges

Q. Q7. How can researchers mitigate batch-to-batch variability in this compound pharmacokinetic (PK) studies?

Methodological Answer :

  • Bioanalytical validation : Use LC-MS/MS with stable isotope-labeled internal standards (SIL-IS) to quantify plasma concentrations. Validate assays per FDA guidelines (precision ≤15%, accuracy 85–115%) .
  • Population PK modeling : Apply nonlinear mixed-effects models (NONMEM) to account for inter-individual variability, covariates (e.g., body weight, CYP enzyme status) .

Q. Q8. What statistical approaches handle non-linear dose-response relationships in this compound toxicity assays?

Methodological Answer :

  • Hill slope analysis : Fit sigmoidal curves to identify steep response regions. Use Akaike Information Criterion (AIC) to compare one-site vs. two-site binding models .
  • Benchmark dose (BMD) modeling : Estimate toxicity thresholds (BMDL₁₀) using EPA’s BMDS software, incorporating 95% confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.